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Compound of Interest

Compound Name: GPR120 Agonist 2

Cat. No.: B608918

Introduction

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4),
is a receptor for medium and long-chain unsaturated fatty acids, including omega-3 fatty acids
like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1] GPR120 is expressed in
various immune cells, particularly in pro-inflammatory macrophages and adipocytes.[2] Its
activation has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.
[2][3] The anti-inflammatory signaling of GPR120 is primarily mediated through a (-arrestin-2
dependent pathway, which inhibits both Toll-like receptor (TLR) and tumor necrosis factor-alpha
(TNF-a) inflammatory signaling pathways.[1][2][3] Specifically, ligand-stimulated GPR120
recruits B-arrestin-2, leading to the internalization of the receptor complex. This complex then
interferes with the activation of TAK1, a key kinase in pro-inflammatory cascades, by inhibiting
the interaction between TAK1 and TAB1.[1][2]

GPR120 Agonist 2 is a novel, potent, and selective synthetic agonist designed to harness the
therapeutic potential of GPR120 activation. These application notes provide a framework for
utilizing flow cytometry to characterize the immunomodulatory effects of GPR120 Agonist 2 on
macrophages and T cells. The protocols outlined below are designed for researchers,
scientists, and drug development professionals to assess the impact of this agonist on immune
cell phenotype and function.

Principle of the Application
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Flow cytometry is a powerful technique for the multi-parametric analysis of individual cells
within a heterogeneous population. This application note describes the use of flow cytometry to
guantify changes in macrophage polarization and T cell activation/cytokine production following
treatment with GPR120 Agonist 2.

o Macrophage Polarization: Macrophages can be broadly classified into a pro-inflammatory M1
phenotype and an anti-inflammatory M2 phenotype.[4] Flow cytometry can be used to
identify these populations based on the expression of specific cell surface markers. GPR120
agonism is expected to promote a shift from the M1 to the M2 phenotype, and this protocol
details the methods to quantify this change.

o T Cell Activation and Cytokine Profiling: GPR120 has also been shown to regulate T cell
responses.[5] This protocol outlines the stimulation of T cells in the presence of GPR120
Agonist 2, followed by intracellular staining for key cytokines to assess the agonist's effect
on T cell function.

Experimental Protocols
Protocol 1: Macrophage Polarization Analysis

This protocol describes the in vitro differentiation of human monocytes into macrophages,
polarization into M1 and M2 phenotypes, treatment with GPR120 Agonist 2, and subsequent
analysis by flow cytometry.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)
e RosetteSep™ Human Monocyte Enrichment Cocktail

¢ RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin

¢ Recombinant Human M-CSF (50 ng/mL)
e Recombinant Human GM-CSF (50 ng/mL)

e Recombinant Human IL-4 (20 ng/mL)
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e Recombinant Human IL-13 (20 ng/mL)

e Lipopolysaccharide (LPS) (100 ng/mL)

o Recombinant Human IFN-y (20 ng/mL)

e GPR120 Agonist 2 (various concentrations)

e Phosphate Buffered Saline (PBS)

e FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
e Fc Block (e.g., Human TruStain FcX™)

e Fluorochrome-conjugated antibodies (see Table 1)

» Live/Dead Fixable Viability Stain

Procedure:

o Monocyte Isolation: Isolate monocytes from human PBMCs using a negative selection
method like RosetteSep™.

o Macrophage Differentiation (M0): Culture monocytes in RPMI-1640 with 10% FBS and 50
ng/mL M-CSF for 6 days to generate MO macrophages.

o Macrophage Polarization:

o M1 Polarization: On day 6, replace the medium with fresh RPMI-1640 containing 100
ng/mL LPS and 20 ng/mL IFN-y.

o M2 Polarization: On day 6, replace the medium with fresh RPMI-1640 containing 20 ng/mL
IL-4 and 20 ng/mL IL-13.

o Treatment with GPR120 Agonist 2: Concurrently with polarization, treat the cells with
GPR120 Agonist 2 at desired concentrations (e.g., 0.1, 1, 10 uM) or a vehicle control (e.g.,
DMSO).
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o Cell Harvest: After 24-48 hours of treatment, gently scrape the adherent macrophages and
wash with cold PBS.

e Staining:

o

Resuspend cells in FACS buffer.

[¢]

Stain with a Live/Dead fixable viability dye according to the manufacturer's instructions.

o

Block Fc receptors with Fc Block for 10 minutes at 4°C.

[e]

Add the antibody cocktail (see Table 1) and incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

o

e Flow Cytometry Analysis:

[¢]

Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

[e]

Acquire a sufficient number of events for statistical analysis.

o

Gate on live, single cells, and then on macrophage populations (e.g., CD68+).

[¢]

Analyze the expression of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) markers.

Table 1: Flow Cytometry Panel for Macrophage Polarization

Marker Fluorochrome Purpose

Live/Dead e.g., APC-Cy7 Exclude dead cells

CD68 e.g., PE General macrophage marker
CD80 e.g., FITC M1 marker

CD86 e.g., PerCP-Cy5.5 M1 marker

CD163 e.g., PE-Cy7 M2 marker

CD206 e.g., APC M2 marker
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Protocol 2: T Cell Activation and Cytokine Profiling

This protocol describes the stimulation of human T cells in the presence of GPR120 Agonist 2,
followed by intracellular cytokine staining.

Materials:
e Human PBMCs or isolated T cells
e RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

e Anti-CD3/CD28 Dynabeads™ or plate-bound anti-CD3 (1 pg/mL) and soluble anti-CD28 (1
Hg/mL)

e GPR120 Agonist 2 (various concentrations)

» Brefeldin A and Monensin (protein transport inhibitors)

» Fixation/Permeabilization Buffer

» Permeabilization Wash Buffer

o Fluorochrome-conjugated antibodies (see Table 2)

Procedure:

o Cell Preparation: Isolate PBMCs or T cells from whole blood.

e T Cell Stimulation:
o Plate cells at 1 x 1076 cells/mL in RPMI-1640.
o Add GPR120 Agonist 2 at desired concentrations or a vehicle control.
o Stimulate T cells with anti-CD3/CD28 beads or plate-bound/soluble antibodies.

¢ |ncubation: Incubate for 24-72 hours at 37°C and 5% CO2.
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» Protein Transport Inhibition: For the final 4-6 hours of incubation, add Brefeldin A and
Monensin to the culture to allow for intracellular cytokine accumulation.

e Surface Staining:

Harvest cells and wash with PBS.

o

[¢]

Stain with a Live/Dead fixable viability dye.

[e]

Stain for surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.

Wash the cells with FACS buffer.

[e]

¢ Fixation and Permeabilization:

o Fix and permeabilize the cells using a commercial fixation/permeabilization kit according
to the manufacturer's instructions.

e Intracellular Staining:

o Add the intracellular antibody cocktail (see Table 2) and incubate for 30 minutes at 4°C in
the dark.

o Wash the cells twice with Permeabilization Wash Buffer.

e Flow Cytometry Analysis:
o Resuspend the cells in FACS buffer and acquire on a flow cytometer.
o Gate on live, single cells, then on CD4+ and CD8+ T cell populations.
o Analyze the expression of intracellular cytokines.

Table 2: Flow Cytometry Panel for T Cell Cytokine Profiling

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Methodological & Application

Check Availability & Pricing

Marker Fluorochrome Purpose

Live/Dead e.g., APC-Cy7 Exclude dead cells

CDh3 e.g., PerCP-Cy5.5 T cell marker

CD4 e.g., APC Helper T cell marker

CD8 e.g., PE-Cy7 Cytotoxic T cell marker
IFN-y e.g., FITC Th1 cytokine

TNF-a e.g., PE Pro-inflammatory cytokine
IL-10 e.g., Bv421 Anti-inflammatory cytokine

Data Presentation

Table 3: Effect of GPR120 Agonist 2 on Macrophage Polarization

% M1 % M2 )
Treatment M2/M1 Ratio
(CD80+CD86+) (CD163+CD206+)
M1 Control (LPS/IFN-
85.2+4.1 53+12 0.06
Y)
M1 + GPR120 Agonist
62.5+3.5 25.8+29 0.41
2 (1 um)
M1 + GPR120 Agonist
41.3+2.8 48.7+3.1 1.18
2 (10 uM)
M2 Control (IL-4/IL-
71+15 90.4 +3.7 12.73

13)

Data are presented as mean + SEM from three independent experiments.

Table 4: Effect of GPR120 Agonist 2 on T Cell Cytokine Production
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% IFN-y+ in CD4+ T

% TNF-o+ in CD4+

% IL-10+ in CD4+ T

Treatment

cells T cells cells
Stimulated Control 256 +2.3 30.1+2.8 25+05
Stimulated + GPR120

) 189+1.9 224+2.1 87+x1.1

Agonist 2 (1 pM)
Stimulated + GPR120

12.3+15 15.8+1.7 15.2+1.8

Agonist 2 (10 uM)

Data are presented as mean + SEM from three independent experiments.

Visualizations

© 2025 BenchChem. All rights reserved.

8/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

GPR120 Agonist 2

GPR120

B-Arrestin 2

IKK Complex

Pro-inflammatory
Gene Expression

Isolate Monocytes &
Differentiate to MO

Polarize to M1 or M2 &
Treat with Agonist 2

Stain with
Antibody Cocktail

Acquire on
Flow Cytometer

Isolate T Cells/PBMCs

Stimulate & Treat
with Agonist 2

Surface & Intracellular
Staining

Acquire on
Flow Cytometer

DEIEWAGEWAITS
(Gating & Quantification)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11

Tech Support


https://www.benchchem.com/product/b608918?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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